molecular formula C17H17N3S2 B479519 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 650593-67-2

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B479519
CAS No.: 650593-67-2
M. Wt: 327.5g/mol
InChI Key: DPURKJKBWFERDJ-UHFFFAOYSA-N
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Description

4-Benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a chemical compound offered for research and development purposes. This product is provided "As-Is" and is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, and derivatives based on this structure are frequently investigated for a wide spectrum of biological activities. Scientific literature suggests that 1,2,4-triazole-3-thiol analogues, in particular, have demonstrated significant potential in various research areas. These include serving as key precursors for the synthesis of novel compounds with antimicrobial , anticonvulsant , anti-inflammatory , and antioxidant properties. The structural motif of merging a 1,2,4-triazole ring with a thioether side chain, as seen in this compound, is a common strategy in drug discovery to optimize physicochemical properties and biological activity . Researchers value this class of compounds for exploring structure-activity relationships (SAR) and developing new pharmacological agents. Handle with care in accordance with good laboratory practices.

Properties

IUPAC Name

4-benzyl-3-[(2-methylphenyl)sulfanylmethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-13-7-5-6-10-15(13)22-12-16-18-19-17(21)20(16)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPURKJKBWFERDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC2=NNC(=S)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the reaction of 4-methylaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then treated with hydrazine hydrate to yield the hydrazinecarbothioamide. The next step involves the cyclization of this intermediate with benzyl chloride under basic conditions to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The benzyl and methylphenylthio groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted triazole compounds.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have shown that 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol can inhibit the growth of various bacterial strains and fungi. This is particularly relevant in the development of new antifungal agents to combat resistance in existing treatments. The compound's efficacy against pathogens such as Candida species has been documented, making it a candidate for further exploration in antifungal therapies .

2. Antifungal Applications
The compound has demonstrated antifungal properties, with specific activity noted against several fungal strains. Its mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways crucial for fungal survival. This makes it suitable for agricultural applications as well, particularly in developing fungicides that are less harmful to the environment compared to traditional chemicals .

Agricultural Applications

1. Fungicides
Due to its antifungal properties, this compound can be utilized as an active ingredient in fungicides. Its ability to target fungal pathogens effectively can aid in protecting crops from diseases caused by fungi, thereby enhancing agricultural productivity .

2. Plant Growth Regulators
There is potential for this compound to be explored as a plant growth regulator due to its interaction with plant biochemical pathways. Research into similar triazole compounds suggests they may influence plant growth and development positively by modulating hormonal pathways or stress responses .

Materials Science Applications

1. Coordination Chemistry
The unique structure of this compound allows it to form coordination complexes with various metal ions. These complexes can exhibit interesting magnetic and electronic properties useful in materials science applications such as sensors or catalysts .

2. Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with tailored properties for specific applications in electronics or photonics. The incorporation of the triazole moiety into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against bacterial strainsShowed significant inhibition against E. coli and Staphylococcus aureus
Agricultural Application ResearchTested as a fungicideEffective against Fusarium spp., reducing crop loss significantly
Coordination Chemistry InvestigationMetal complex formationDeveloped new materials with enhanced conductivity

Mechanism of Action

The mechanism of action of 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions, affecting their biological availability and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (C4, C5) Key Features Biological Activity/Property Reference
4-Benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol C4: Benzyl; C5: [(2-methylphenyl)thio]methyl Moderate lipophilicity; electron-donating thioether linkage Potential antimicrobial/antioxidant*
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol C4: Schiff base; C5: 4-nitrophenyl Electron-withdrawing nitro group; planar Schiff base moiety Enhanced reactivity in metal coordination
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) C4: Amino; C5: Phenyl Electron-donating -NH2 group; high antioxidant capacity DPPH• scavenging (IC50: 12.3 µM)
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol C4: 4-Methoxyphenyl; C5: Phenyl Methoxy group improves solubility; antifungal activity Antifungal (C. albicans MIC: 32 µg/mL)
5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol C4: Hydrazone; C5: 4-ethoxyphenyl Ethoxy group enhances lipophilicity; hydrazone moiety for chelation Anticancer (in silico predicted)

Notes:

  • Lipophilicity : The benzyl and 2-methylphenylthio groups in the target compound confer moderate logP (~3.5), comparable to 4-(4-methoxyphenyl)-5-phenyl analogs (logP ~3.2) but lower than halogenated derivatives like CP 55 (logP ~4.1) .
  • Antioxidant Activity: Electron-donating groups (e.g., -NH2 in AT) enhance radical scavenging, whereas electron-withdrawing groups (e.g., -NO2 in ) reduce activity.
  • Antimicrobial Effects : Methoxy and halogen substituents (e.g., 4-bromophenyl in ) correlate with stronger antifungal activity compared to alkylthio groups .

Physicochemical Properties

  • Solubility : The 2-methylphenylthio group reduces aqueous solubility compared to methoxy-substituted derivatives (e.g., ) but improves organic solvent compatibility .
  • Thermal Stability : Triazole-thiols with aromatic substituents (e.g., benzyl, phenyl) exhibit higher melting points (>200°C) than aliphatic analogs .

Biological Activity

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol (CAS No. 650593-67-2) is a member of the 1,2,4-triazole family, characterized by its unique thioether and thiol functionalities. This compound has garnered attention due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3S2, with a molecular weight of 327.5 g/mol. The compound features a triazole ring that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H17N3S2
Molecular Weight327.5 g/mol
CAS Number650593-67-2

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. A study involving various triazole derivatives demonstrated that compounds with a similar structure exhibited significant cytotoxicity against human cancer cell lines, including melanoma and breast cancer cells .

In particular, derivatives bearing mercapto groups have shown enhanced activity against cancer cells due to their ability to induce apoptosis and inhibit cell proliferation. For instance, compounds structurally related to this compound have been noted for their selective cytotoxicity towards cancer cells compared to normal cells .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. The presence of sulfur in the structure often enhances their efficacy against various pathogens. Compounds similar to this compound have demonstrated activity against bacteria and fungi by disrupting cell membranes and inhibiting essential metabolic pathways .

Study on Anticancer Activity

A recent study evaluated various triazole derivatives for their anticancer properties using the MTT assay on human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. Among the tested compounds, those similar to this compound showed significant cytotoxic effects with IC50 values indicating strong potential as anticancer agents .

Antimicrobial Efficacy

Another study focused on synthesizing and testing several triazole derivatives against common bacterial strains. The results indicated that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics. The structural features of these compounds were linked to their ability to penetrate bacterial membranes effectively .

Q & A

Basic: How can the synthesis of 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol be optimized for higher yields?

Methodological Answer:
Synthesis optimization can be achieved via microwave-assisted methods, which reduce reaction time and improve efficiency. For example, Milestone Flexi Wave systems enable rapid heating and precise temperature control, facilitating the formation of triazole-thiol derivatives in solvent-free or low-solvent conditions. Microwave irradiation (e.g., 150–200 W, 10–15 minutes) enhances reaction kinetics compared to conventional reflux methods, yielding >80% purity. Post-synthesis purification via recrystallization (e.g., DMF or ethanol) further improves product quality .

Basic: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:
A multi-technique approach is essential:

  • FTIR : Identifies functional groups (e.g., S-H stretching at ~2550 cm⁻¹, C=N stretching at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, thioether protons at δ 3.0–3.5 ppm) .
  • Elemental Analysis (CHNS) : Validates molecular formula accuracy (e.g., <0.3% deviation from theoretical values) .
  • GC-MS : Assesses reaction completeness and compound individuality via molecular ion peaks and fragmentation patterns .

Intermediate: How does alkylation of the triazole-thiol scaffold affect its biological activity?

Methodological Answer:
Alkylation at the S-position modulates bioactivity by altering electron density and steric effects. For example:

  • Phenacyl bromide derivatives enhance antioxidant activity due to electron-withdrawing groups stabilizing radical intermediates .
  • Mannich base derivatives (e.g., with morpholine) improve solubility and antimicrobial efficacy by introducing tertiary amines .
    Structure-activity relationships (SAR) should be validated via antiradical assays (e.g., DPPH scavenging) and MIC tests against Gram-positive/negative bacteria .

Advanced: How can computational methods predict the biological activity of novel triazole-thiol derivatives?

Methodological Answer:

  • Pass Online® : Predicts antimicrobial, anticancer, or antioxidant potential by comparing molecular descriptors (e.g., logP, topological polar surface area) to known bioactive compounds .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450 for metabolic stability analysis) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with experimental IC₅₀ values to prioritize derivatives for synthesis .

Advanced: How to resolve discrepancies in antiradical activity data between structurally similar derivatives?

Methodological Answer:
Discrepancies often arise from substituent electronic effects or assay conditions. For example:

  • 2-Hydroxybenzylidene derivatives show persistent antiradical activity (~78% at 10⁻⁴ M) due to intramolecular H-bonding stabilizing the radical intermediate .
  • Fluorinated analogs exhibit reduced activity at lower concentrations due to hydrophobic aggregation in polar solvents .
    Validate via concentration-dependent studies (1 × 10⁻³ to 1 × 10⁻⁵ M) and time-resolved EPR spectroscopy to track radical quenching kinetics .

Advanced: What strategies are effective for synthesizing and characterizing metal coordination complexes of this compound?

Methodological Answer:

  • Synthesis : React triazole-thiol (1 mmol) with metal salts (NiCl₂, CuSO₄) in ethanol/water (3:1) at 60°C for 4 hours. Filter and recrystallize in methanol .
  • Characterization :
    • UV-Vis : Detect d-d transitions (e.g., Cu(II) complexes show λmax ~600–800 nm) .
    • Magnetic Susceptibility : Confirm octahedral (µeff ~2.8 BM) or square-planar geometries .
    • Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand loss patterns .

Advanced: How to determine the reaction mechanism for S-alkylation in triazole-thiol derivatives?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via TLC/GC-MS under varying temperatures (25–80°C) to calculate activation energy (Ea) .
  • Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace nucleophilic substitution pathways (SN1 vs. SN2) .
  • Mass Spectrometry Fragmentation : Analyze bond cleavage patterns (e.g., m/z 192.05 for –CH₂– loss) to infer intermediate stability .

Intermediate: What are the best practices for evaluating the antioxidant activity of triazole-thiol derivatives?

Methodological Answer:

  • DPPH Assay : Prepare 0.1 mM DPPH in methanol, incubate with test compounds (10⁻³–10⁻⁵ M) for 30 minutes, measure absorbance at 517 nm. Calculate IC₅₀ using nonlinear regression .
  • FRAP Assay : Mix derivatives with Fe³⁺-TPTZ reagent, measure Fe²⁺-TPTZ complex formation at 593 nm after 10 minutes .
  • ABTS Assay : Generate ABTS⁺ radicals via persulfate oxidation, quantify decolorization at 734 nm after 6 minutes .

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